molecular formula C19H22ClN3O2 B5916314 (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine

Cat. No.: B5916314
M. Wt: 359.8 g/mol
InChI Key: GDHSLDBYBIRKTR-STZFKDTASA-N
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Description

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a methanimine group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.

    Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorophenyl group.

    Formation of Methanimine Group: The final step involves the condensation of the substituted piperazine with 3,4-dimethoxybenzaldehyde under acidic conditions to form the methanimine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A cationic surfactant with antiseptic properties.

Uniqueness

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a piperazine ring and a methanimine group, making it a valuable scaffold for the development of new pharmacological agents and materials.

Properties

IUPAC Name

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-24-18-8-3-15(13-19(18)25-2)14-21-23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14H,9-12H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHSLDBYBIRKTR-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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